4-(4-nitro-1H-pyrazol-3-yl)pyridine
Overview
Description
4-(4-Nitro-1H-pyrazol-3-yl)pyridine is an organic compound with the molecular formula C8H6N4O2. It is a heterocyclic compound that features both a pyrazole and a pyridine ring, making it a versatile scaffold in organic synthesis and medicinal chemistry . This compound is known for its stability and unique reactivity, which makes it valuable in various scientific research applications.
Mechanism of Action
Target of Action
Pyrazole derivatives, which include this compound, are known to have a broad range of biological properties . They are used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets to induce a variety of biological effects . The protic pyrazole groups can greatly affect the properties of the complexes through hydrogen bonding interaction with surrounding counteranion and solvent .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Pyrazole derivatives are known to induce a variety of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine typically involves the nitration of 4-(1H-pyrazol-3-yl)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Nitro-1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 4-(4-Amino-1H-pyrazol-3-yl)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Nitro-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
4-(1H-Pyrazol-3-yl)pyridine: Lacks the nitro group, making it less reactive in certain chemical transformations.
4-(4-Amino-1H-pyrazol-3-yl)pyridine: The reduced form of 4-(4-nitro-1H-pyrazol-3-yl)pyridine, with different reactivity and potential biological activities.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications and synthetic strategies .
Properties
IUPAC Name |
4-(4-nitro-1H-pyrazol-5-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-12(14)7-5-10-11-8(7)6-1-3-9-4-2-6/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIYLJZNEUCTHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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